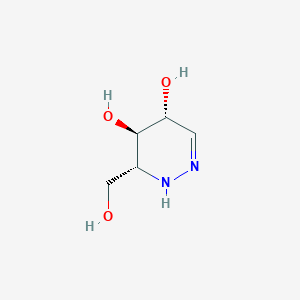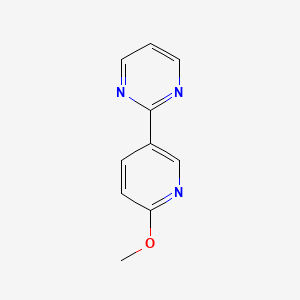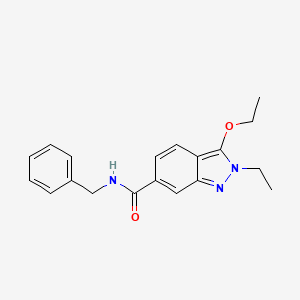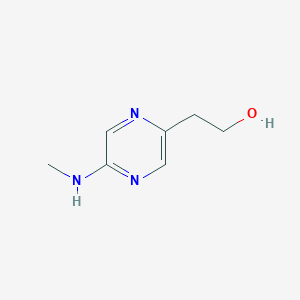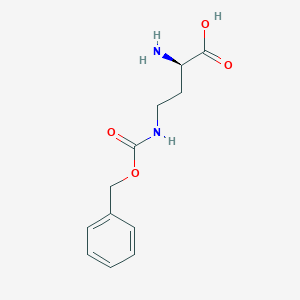
(R)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a butanoic acid moiety. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of ®-2-Aminobutanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the benzyloxycarbonyl group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection during chemical reactions, allowing for selective modification of the amino acid. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing protein synthesis and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-4-(((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
®-2-Amino-4-(((methoxycarbonyl)amino)butanoic acid: Uses a methoxycarbonyl group for protection.
Uniqueness
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C12H16N2O4 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
(2R)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
SDFDIECLEXOBAG-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


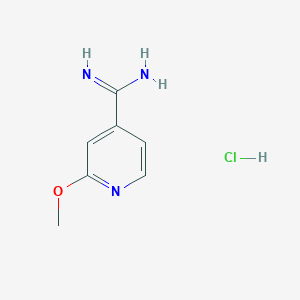
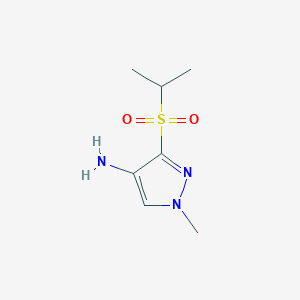

![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
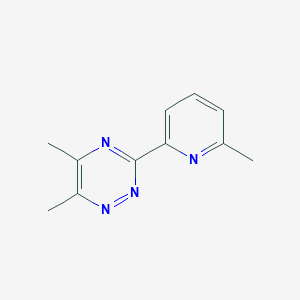
![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
